molecular formula C9H18ClF2N B2906282 [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride CAS No. 2097936-39-3

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride

Cat. No.: B2906282
CAS No.: 2097936-39-3
M. Wt: 213.7
InChI Key: VBRTXPCGPDKSNR-UHFFFAOYSA-N
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Description

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride is a chemical compound with the molecular formula C9H18ClF2N It is a hydrochloride salt form of an amine, characterized by the presence of a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride
  • 2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine hydrochloride
  • 4,4-Difluorocyclohexanamine hydrochloride

Uniqueness

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride is unique due to its specific structural features, such as the presence of both a difluorocyclohexyl group and a methylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-12-7-4-8-2-5-9(10,11)6-3-8;/h8,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRTXPCGPDKSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCC(CC1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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